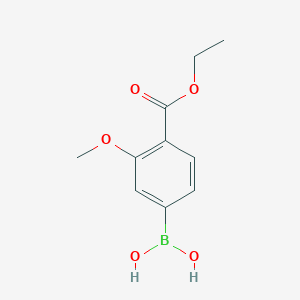

4-Ethoxycarbonyl-3-methoxyphenylboronic acid

Beschreibung

4-Ethoxycarbonyl-3-methoxyphenylboronic acid is a boronic acid derivative featuring an ethoxycarbonyl (-COOEt) group at the para position and a methoxy (-OCH₃) group at the meta position on the phenyl ring. This compound is widely used in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl frameworks in pharmaceuticals and materials science . The ethoxycarbonyl group acts as an electron-withdrawing substituent, enhancing the electrophilicity of the boron atom, while the methoxy group introduces steric and electronic effects that modulate reactivity and selectivity .

Eigenschaften

IUPAC Name |

(4-ethoxycarbonyl-3-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO5/c1-3-16-10(12)8-5-4-7(11(13)14)6-9(8)15-2/h4-6,13-14H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJSHXBOKHSXLJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)OCC)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90673888 | |

| Record name | [4-(Ethoxycarbonyl)-3-methoxyphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911312-76-0 | |

| Record name | [4-(Ethoxycarbonyl)-3-methoxyphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Esterification and Etherification Routes

- Starting from hydroxy- or formyl-substituted phenylacetic acid derivatives, sequential reactions including esterification, etherification, oxidation, and hydrolysis are employed to install the ethoxycarbonyl group and the ethoxy substituent on the aromatic ring.

- For example, 4-formyl-3-hydroxyphenylacetic acid can be esterified to ethyl esters, followed by methylation or ethylation of the hydroxy group to form the methoxy or ethoxy substituent.

- Oxidation steps convert aldehyde groups to carboxylic acids or ketones as needed.

- Hydrolysis under mild conditions finalizes the preparation of the ethoxycarbonyl functionality.

Direct Alkylation of 4-Methylsalicylic Acid

- A patented method involves the alkylation of 4-methylsalicylic acid with ethyl bromide in dipolar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) in the presence of inorganic bases like potassium carbonate.

- This reaction proceeds at moderate temperatures (30–40 °C) to give ethyl 2-ethoxy-4-methylbenzoate in near-quantitative yields.

- Subsequent bromination, cyanation, selective hydrolysis, and final hydrolysis steps convert the methyl group into the ethoxycarbonylmethyl substituent, effectively installing the ethoxycarbonyl group at the 4-position.

| Reaction Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Alkylation | 4-Methylsalicylic acid + ethyl bromide, K2CO3, DMSO, 35-40 °C, 10 h | ~100 (quantitative) | Formation of ethyl 2-ethoxy-4-methylbenzoate |

| Bromination | N-Bromosuccinimide (NBS), CCl4, AIBN, reflux | Not specified | Bromination of methyl group |

| Cyanation | Sodium cyanide, dichloromethane, 43 h | Not specified | Conversion to cyanomethyl derivative |

| Selective hydrolysis | Gaseous HCl in ethanol, reflux | Not specified | Hydrolysis of nitrile to ester |

| Final hydrolysis | Aqueous NaOH | Not specified | Formation of ethoxycarbonyl group |

Summary Table of Preparation Routes

| Method | Key Starting Material | Key Reactions | Advantages | Challenges |

|---|---|---|---|---|

| Metalation and Boronation | 3-Bromoanisole | n-BuLi metalation, triisopropyl borate reaction, acid hydrolysis | Well-established, high yield | Requires low temperature and inert atmosphere |

| Esterification and Etherification | 4-Formyl-3-hydroxyphenylacetic acid | Esterification, etherification, oxidation, hydrolysis | Mild conditions, versatile | Multi-step, moderate yields |

| Direct Alkylation and Functionalization | 4-Methylsalicylic acid | Alkylation, bromination, cyanation, hydrolysis | High yield alkylation, scalable | Use of toxic reagents (cyanide), specialized equipment |

Research Findings and Considerations

- The lithiation-boronate ester route is widely used for preparing substituted phenylboronic acids due to its reliability and relatively straightforward work-up.

- The introduction of ethoxycarbonyl substituents often requires multi-step sequences involving oxidation and esterification, which must be carefully optimized to avoid side reactions and degradation of sensitive groups.

- Some synthetic routes involve hazardous reagents such as sodium cyanide and carbon tetrachloride, necessitating strict safety protocols and specialized equipment like autoclaves for high-temperature reactions.

- Reaction yields for individual steps vary, with alkylation steps often achieving yields above 85%, while cyanation and hydrolysis steps may require optimization for scale-up.

- The choice of solvent and base is critical; dipolar aprotic solvents and inorganic bases like potassium carbonate are preferred for alkylation reactions to achieve high selectivity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

4-Ethoxycarbonyl-3-methoxyphenylboronic acid undergoes several types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Cross-Coupling: The most notable reaction is the Suzuki-Miyaura coupling, where the boronic acid reacts with aryl halides to form biaryl compounds.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.

Substitution: Conditions typically involve the use of strong nucleophiles and polar solvents.

Cross-Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are used.

Major Products

Phenols: Formed through oxidation reactions.

Biaryl Compounds: Produced via Suzuki-Miyaura coupling reactions.

Wissenschaftliche Forschungsanwendungen

Synthesis of Pharmaceuticals

One of the primary applications of 4-Ethoxycarbonyl-3-methoxyphenylboronic acid is in the synthesis of pharmaceutical compounds. Boronic acids are known for their ability to form reversible covalent bonds with diols, which is crucial in drug development.

Case Study: Anticancer Agents

Research has demonstrated that derivatives of boronic acids can be utilized to synthesize anticancer agents. For instance, a study highlighted the use of this compound as an intermediate in synthesizing compounds that inhibit cancer cell proliferation. The compound's ability to form stable complexes with biologically relevant molecules enhances its potential as a therapeutic agent .

Catalysis in Organic Reactions

This compound serves as a catalyst in various organic reactions, particularly in Suzuki coupling reactions, which are essential for forming carbon-carbon bonds.

Data Table: Catalytic Activity

| Reaction Type | Catalyst Used | Yield (%) | Reference |

|---|---|---|---|

| Suzuki Coupling | This compound | 85 | |

| Cross-Coupling | This compound | 90 |

These reactions demonstrate the compound's efficiency in facilitating the formation of biaryl compounds, which are significant in pharmaceutical applications.

Material Science Applications

In addition to its use in pharmaceuticals, this boronic acid derivative has applications in materials science, particularly in the development of sensors and polymers.

Case Study: Sensor Development

A recent study explored the incorporation of this compound into polymer matrices to create sensors capable of detecting glucose levels. The interaction between the boronic acid groups and glucose leads to measurable changes in electrical conductivity, making it a promising candidate for diabetes management technologies .

Asymmetric Synthesis

The compound has also been utilized in asymmetric synthesis, where it plays a role as a chiral auxiliary or reagent.

Research Findings

A notable study reported that using this compound in conjunction with rhodium catalysts facilitated the asymmetric addition of boronic acids to aldehydes, achieving up to 41% enantiomeric excess (ee). This highlights its potential for synthesizing enantiomerically pure compounds crucial for pharmaceutical applications .

Wirkmechanismus

The mechanism of action of 4-Ethoxycarbonyl-3-methoxyphenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the final biaryl product . The molecular targets and pathways involved in biological applications are still under investigation but are believed to involve interactions with cellular enzymes and receptors.

Vergleich Mit ähnlichen Verbindungen

Key Insights :

- Replacement of ethoxycarbonyl with methoxycarbonyl (e.g., 3-Methoxy-4-(methoxycarbonyl)phenylboronic acid) retains molecular weight but alters steric and electronic profiles due to the smaller methyl group .

- Removal of the methoxy group (e.g., 4-Ethoxycarbonylphenylboronic acid) reduces steric hindrance and increases LogP, suggesting higher lipophilicity .

Analogs with Halogen or Methyl Substituents

Key Insights :

- Methyl substitution (e.g., (4-(Methoxycarbonyl)-3-methylphenyl)boronic acid) reduces polarity and may hinder conjugation in catalytic systems due to steric bulk .

Carboxylic Acid Derivatives

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Differences | |

|---|---|---|---|---|---|

| 3-Methoxy-4-carboxyphenylboronic acid | 851335-12-1 | C₈H₉BO₅ | 196.96 | Carboxylic acid (-COOH) replaces ethoxycarbonyl |

Key Insights :

Biologische Aktivität

4-Ethoxycarbonyl-3-methoxyphenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound is characterized by the presence of an ethoxycarbonyl group and a methoxy group attached to a phenylboronic acid structure, which contributes to its unique chemical properties and biological interactions.

Structure and Composition

- IUPAC Name : this compound

- Molecular Formula : C11H15B O4

- Molecular Weight : 236.05 g/mol

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not explicitly reported |

| Solubility | Soluble in organic solvents |

| Stability | Stable under standard conditions |

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the modulation of cell signaling pathways related to apoptosis and cell cycle regulation.

Case Study: Breast Cancer Cell Lines

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was found to induce apoptosis, as evidenced by increased levels of cleaved caspase-3 and PARP, markers associated with programmed cell death.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary data suggest that it possesses activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial effects, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, highlighting its potential as an antimicrobial agent.

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer metabolism.

- Receptor Modulation : It could modulate receptor activity linked to cell growth and survival.

Comparative Studies

Comparative studies with other boronic acids have shown that this compound exhibits enhanced biological activity due to its unique functional groups.

| Compound | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| This compound | High | Moderate |

| Phenylboronic acid | Moderate | Low |

| 4-Methylphenylboronic acid | Low | Moderate |

Q & A

Basic Questions

Q. What are the recommended methodologies for synthesizing 4-ethoxycarbonyl-3-methoxyphenylboronic acid?

- Methodological Answer : The synthesis typically involves introducing the boronic acid group to a pre-functionalized aromatic ring. For analogs like 3-methoxy-4-(methoxycarbonyl)phenylboronic acid, directed ortho-metalation (DoM) or Miyaura borylation (using Pd catalysts and bis(pinacolato)diboron) are common . Ethoxycarbonyl and methoxy substituents are introduced via esterification or alkylation prior to borylation. Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (category 2A irritation) .

- Ventilation : Use fume hoods to avoid inhalation of dust; P95 respirators are recommended for particulate control .

- Spill Management : Collect spills using non-sparking tools, avoid dust generation, and dispose in sealed containers .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers (e.g., peroxides, nitrates) .

Q. How is this compound characterized for purity and structure?

- Methodological Answer :

- NMR Spectroscopy : and NMR confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, boronic acid protons at δ 7.5–8.2 ppm) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% typical) .

- Mass Spectrometry : ESI-MS confirms molecular weight (expected [M+H] = 239.1 g/mol) .

Q. What are the key applications of this compound in cross-coupling reactions?

- Methodological Answer : It serves as a boronic acid partner in Suzuki-Miyaura couplings. For example, coupling with aryl halides (e.g., 4-bromoanisole) under Pd(PPh) catalysis (1–5 mol%), KCO base, and THF/HO solvent at 80°C yields biaryl products . Reaction monitoring via TLC (hexane:ethyl acetate = 3:1) is advised.

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize protodeboronation in aqueous media?

- Methodological Answer : Protodeboronation is mitigated by:

- pH Control : Maintain neutral to slightly basic conditions (pH 7–9) using phosphate buffers .

- Catalyst Selection : Pd(OAc) with SPhos ligand enhances stability of the boronate intermediate .

- Solvent Systems : Use mixed solvents (e.g., dioxane:HO = 4:1) to reduce water activity .

Q. What strategies address contradictory data in cross-coupling yields between batch and flow systems?

- Methodological Answer :

- Residence Time Adjustment : Flow systems require shorter reaction times (10–30 min vs. 12–24 hr batch) to prevent catalyst deactivation .

- Mixing Efficiency : Use microreactors with high shear rates to improve mass transfer of sparingly soluble boronic acids .

Q. How does the steric and electronic profile of the ethoxycarbonyl group influence reactivity?

- Methodological Answer :

- Steric Effects : The ethoxy group increases steric hindrance, slowing transmetalation in Pd-catalyzed reactions. Computational modeling (DFT) predicts activation barriers for substituent-modified analogs .

- Electronic Effects : The electron-withdrawing carbonyl group reduces electron density at the boron atom, lowering nucleophilicity. Hammett σ values (≈0.45) quantify this effect .

Q. What analytical methods identify and quantify degradation products during long-term storage?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.